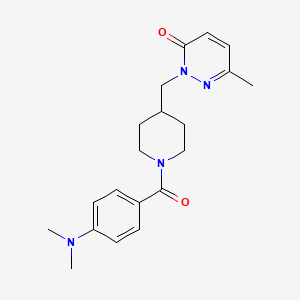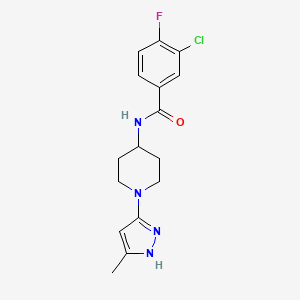
N-(3-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with other reagents to yield intermediates, which are then further reacted to produce the desired sulfonamide derivatives. For instance, in one study, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate was synthesized and subsequently converted into other derivatives through reactions with different electrophiles . Another study describes the synthesis of N-aryl/aralkyl substituted acetamide derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom . These methods provide insight into the potential synthetic routes that could be applied to the compound of interest.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives bearing a piperidine nucleus is characterized using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques help elucidate the structure by providing information about the chemical environment of hydrogen atoms, functional groups, and molecular mass, respectively . The presence of fluorine atoms in the compound would likely be detectable through these methods, given their influence on the chemical shifts in NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the presence of the piperidine ring and the substituents attached to it. The studies indicate that these compounds can undergo further chemical reactions, such as substitution reactions, to yield a variety of N-substituted derivatives . The fluorinated aromatic rings in the compound of interest may also participate in reactions due to their electron-withdrawing nature, which could affect the reactivity of adjacent functional groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide" are not detailed in the provided papers, the properties of similar sulfonamide derivatives can be inferred. These compounds typically exhibit moderate to high biological activity, and their physical properties such as solubility and melting points are influenced by the nature of the substituents . The presence of fluorine atoms is known to affect the acidity of adjacent hydrogen atoms and the overall lipophilicity of the molecule, which are important factors in drug design.
科学的研究の応用
Antibacterial Activity
- Synthesis of Acetamide Derivatives with Antibacterial Potentials : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the compound , have been synthesized and evaluated for their antibacterial potentials. One such compound demonstrated significant activity against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Antithrombotic Properties
- Novel Thrombin Inhibitor : A related compound, SSR182289A, has been identified as a potent and selective thrombin inhibitor. It demonstrated effective antithrombotic properties in animal models, suggesting potential for treating thrombosis (Lorrain et al., 2003).
Anti-tumor Activities
- Modulation of the Immune Response to Tumors : Compounds like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide have shown the ability to modify the reactivity of lymphoid cells affected by tumor growth, enhancing tumor cell destruction and augmenting the immune response (Wang et al., 2004).
- Synthesis of Novel Isoxazole Compounds with Anti-tumor Activities : Research into isoxazole compounds, similar in structure to the compound , has demonstrated promising anti-tumor activities (Hao-fei, 2011).
Enzymatic Inhibition
- Synthesis of Bioactive Sulfonamides : Sulfonamide derivatives bearing the piperidine nucleus have been synthesized and shown to exhibit activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications (Khalid, 2012).
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-14-7-9-18(10-8-14)27(25,26)23-11-2-1-6-17(23)13-19(24)22-16-5-3-4-15(21)12-16/h3-5,7-10,12,17H,1-2,6,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDWJOZKRHCXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)
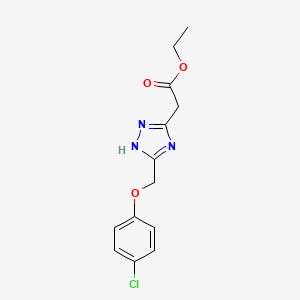
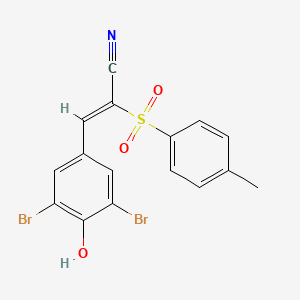
![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)
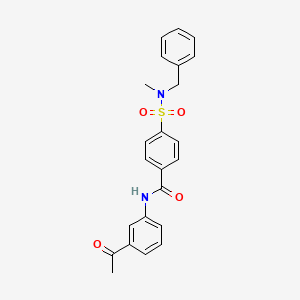
![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)
![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)
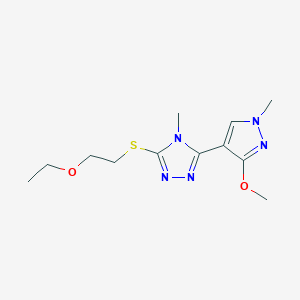

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)


